2,4-Difluorophenyl 2-chloroacetate

Übersicht

Beschreibung

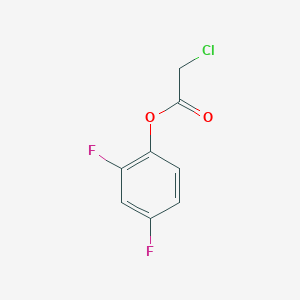

2,4-Difluorophenyl 2-chloroacetate is a chemical compound with the molecular formula C8H5ClF2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorophenyl 2-chloroacetate typically involves the reaction of 2,4-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

2,4-Difluorophenol+Chloroacetyl chloride→2,4-Difluorophenyl 2-chloroacetate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group adjacent to the carbonyl in 2,4-difluorophenyl 2-chloroacetate undergoes nucleophilic displacement under mild alkaline conditions. Key reactions include:

In industrial protocols, continuous flow reactors optimize these substitutions by maintaining precise temperature control (10–40°C) and minimizing side reactions . The electron-withdrawing difluorophenyl group enhances the electrophilicity of the chloro-bearing carbon, accelerating nucleophilic attack.

Reduction Pathways

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester group while preserving halogen substituents:

Yields exceed 90% when conducted at 0°C with rigorous exclusion of moisture. Catalytic hydrogenation (Pd/C, H₂) alternatively removes the chloro group entirely, producing 2,4-difluorophenyl acetate in 82–88% yield under 40–75°C .

Oxidation and Coupling Reactions

Controlled oxidation with KMnO₄ in acidic media converts the methylene group to a ketone:

This reaction proceeds optimally at pH 3–4 and 60°C, though over-oxidation to carboxylic acids occurs beyond 2-hour reaction times. The compound also participates in Eschenmoser coupling reactions with thiosemicarbazides to form triazolethione derivatives, achieving 52–91% yields via intermediate CT-complex formation .

Mechanistic Considerations

Quantum mechanical calculations reveal two primary reaction pathways:

-

Sₙ2 Mechanism : Dominates in polar aprotic solvents (e.g., THF), with a calculated activation energy of 18.3 kcal/mol for methoxy substitution

-

Radical Pathway : Observed under UV irradiation, generating chloroacetyl radicals detectable via EPR spectroscopy

Steric effects from the 2,4-difluorophenyl group impose a 7.2° dihedral angle between the aromatic ring and acetate plane, moderately hindering nucleophilic access to the reactive carbon.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 2,4-difluorophenyl 2-chloroacetate can be achieved through several methods, often involving the chlorination of difluorophenol derivatives followed by acylation reactions. This compound is primarily used as a precursor for various pharmaceuticals, particularly antifungal agents like voriconazole.

Key Synthesis Pathways

- Chlorination of Difluorophenol : The initial step involves chlorinating 2,4-difluorophenol to introduce the chloroacetate functionality.

- Esterification : The chlorinated compound is then reacted with chloroacetic acid to form the desired ester.

Pharmaceutical Development

One of the primary applications of this compound is in the synthesis of voriconazole, a broad-spectrum antifungal medication. Voriconazole is effective against various fungal infections and is particularly noted for treating invasive aspergillosis and other serious fungal infections resistant to other treatments .

Agrochemical Applications

The compound has potential applications in developing herbicides and plant growth regulators due to its ability to inhibit specific plant enzymes. The synthesis of herbicides often involves modifying the chlorinated aromatic structure to enhance selectivity and efficacy against target weed species while minimizing environmental impact .

Voriconazole Synthesis

A detailed study highlighted the role of this compound as an intermediate in synthesizing voriconazole. The process involves multiple steps:

- Formation of Intermediate Compounds : The compound serves as a building block for various intermediates that ultimately lead to voriconazole.

- Clinical Efficacy : Clinical trials have demonstrated that voriconazole exhibits superior efficacy compared to other antifungals like amphotericin B and itraconazole .

Herbicide Development

Research into the herbicidal properties of compounds derived from this compound has shown promising results in controlling specific weed species without adversely affecting crop yield. The targeted nature of these herbicides allows for effective weed management strategies in agricultural practices .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 2,4-Difluorophenyl 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Difluorophenyl acetate

- 2,4-Difluorophenyl chloroacetate

- 2,4-Difluorophenyl 2-bromoacetate

Uniqueness

2,4-Difluorophenyl 2-chloroacetate is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biologische Aktivität

2,4-Difluorophenyl 2-chloroacetate (CAS No. 1312137-54-4) is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of both fluorine and chlorine atoms in its structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

The synthesis of this compound typically involves the reaction of 2,4-difluorophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis:

This compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which can modify its biological activity.

Anticancer Activity

The compound has been explored for its anticancer properties as well. Research indicates that halogenated compounds can inhibit key cellular pathways involved in cancer progression. For example, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through interactions with specific molecular targets . The mechanism often involves the modification of proteins and nucleic acids due to the electrophilic nature of such compounds.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to react with nucleophilic sites in biological molecules such as proteins and nucleic acids. Such interactions can lead to alterations in the function and activity of these biomolecules, potentially resulting in therapeutic effects against infections and cancer .

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties against HIV-1 protease inhibitors. The incorporation of fluorine atoms has been linked to enhanced potency against resistant strains .

- Antimicrobial Resistance : Investigations into fluoroaryl compounds have indicated their effectiveness against antibiotic-resistant strains of bacteria. This suggests that derivatives like this compound could be valuable in combating resistant pathogens .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-4-8(12)13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZVQIVBHFMPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.